molecular formula C17H17NO2 B5135702 N-allyl-2-(4-biphenylyloxy)acetamide

N-allyl-2-(4-biphenylyloxy)acetamide

Cat. No.: B5135702
M. Wt: 267.32 g/mol
InChI Key: XGGQYSXBFMUYCW-UHFFFAOYSA-N
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Description

N-allyl-2-(4-biphenylyloxy)acetamide: is an organic compound characterized by the presence of an allyl group, a biphenyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with biphenyl and allyl amine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for N-allyl-2-(4-biphenylyloxy)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-allyl-2-(4-biphenylyloxy)acetamide can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced, especially at the carbonyl group of the acetamide, to form amines.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: N-allyl-2-(4-biphenylyloxy)acetamide can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.

Biology

    Biological Activity: This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-allyl-2-(4-biphenylyloxy)acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The biphenyl moiety can intercalate with DNA, while the allyl group may undergo metabolic transformations, leading to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-(4-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a biphenylyloxy group.

    N-allyl-2-(4-biphenylyloxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-allyl-2-(4-biphenylyloxy)acetamide is unique due to the combination of its allyl, biphenylyloxy, and acetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-phenylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-12-18-17(19)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGQYSXBFMUYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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